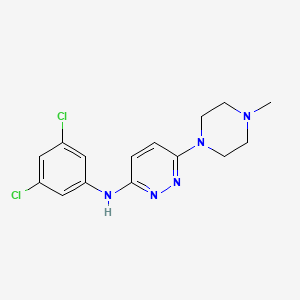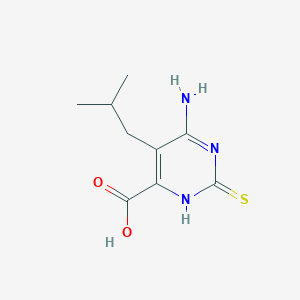![molecular formula C22H20N4O3S B12920272 N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide CAS No. 61462-74-6](/img/structure/B12920272.png)
N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide: is a complex organic compound with the molecular formula C22H20N4O3S and a molecular weight of 420.48 g/mol . This compound is part of the acridine family, known for its diverse applications in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide involves multiple steps, typically starting with the preparation of the acridine core. The synthetic route often includes the following steps :
Formation of the Acridine Core: The acridine core is synthesized through a series of condensation reactions involving aromatic amines and aldehydes.
Introduction of the Methylsulfonamido Group: The methylsulfonamido group is introduced via sulfonation reactions using reagents like methylsulfonyl chloride.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide: undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of electron-withdrawing groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide: has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including dyes and pigments, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide involves its interaction with various molecular targets and pathways . In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, it can inhibit specific enzymes, further contributing to its biological effects.
Comparison with Similar Compounds
N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide: can be compared with other acridine derivatives, such as :
Acridine Orange: A well-known dye used in biological staining.
Amsacrine: An anticancer agent used in chemotherapy.
Proflavine: An antiseptic and disinfectant.
The uniqueness of N-(9-((4-(Methylsulfonamido)phenyl)amino)acridin-2-yl)acetamide lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61462-74-6 |
|---|---|
Molecular Formula |
C22H20N4O3S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[9-[4-(methanesulfonamido)anilino]acridin-2-yl]acetamide |
InChI |
InChI=1S/C22H20N4O3S/c1-14(27)23-17-11-12-21-19(13-17)22(18-5-3-4-6-20(18)25-21)24-15-7-9-16(10-8-15)26-30(2,28)29/h3-13,26H,1-2H3,(H,23,27)(H,24,25) |
InChI Key |
RGUBQQPDWQLBTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


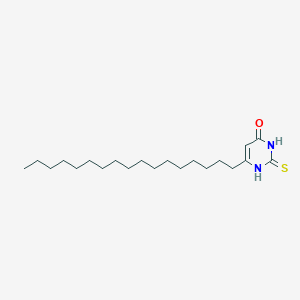
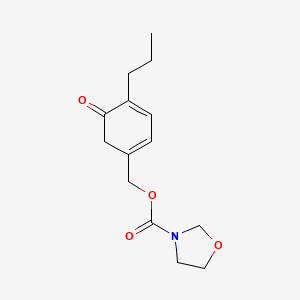
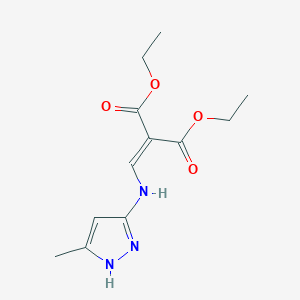
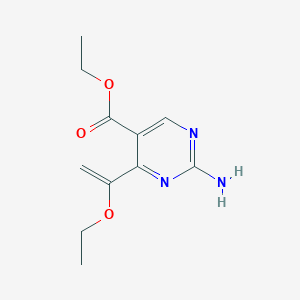
![6,7-Dimethyl-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazepin-8(7H)-one](/img/structure/B12920207.png)
![7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12920217.png)
![8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12920223.png)
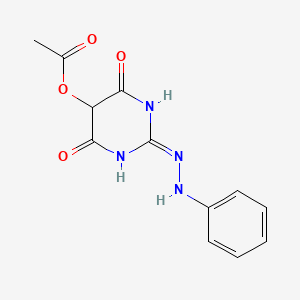
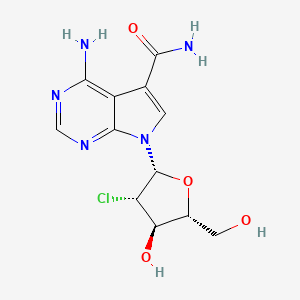

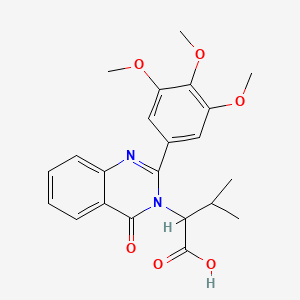
![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)
